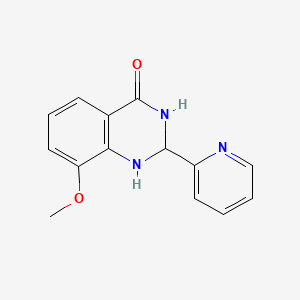
4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)- typically involves the condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 8-hydroxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one.
Reduction: Formation of 2,3-dihydro-8-methoxy-2-pyridin-2-ylquinazolin-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-quinazolin-4-one: Lacks the methoxy and pyridine substituents, resulting in different chemical and biological properties.
8-Hydroxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one:
2-Pyridin-2-ylquinazolin-4-one: Lacks the dihydro and methoxy groups, affecting its chemical behavior and biological activity.
Uniqueness: 8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one is unique due to the presence of both the methoxy and pyridine substituents, which confer specific electronic and steric properties. These features enhance its potential as a versatile intermediate in chemical synthesis and its interactions with biological targets.
Propiedades
Número CAS |
15470-89-0 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.277 |
Nombre IUPAC |
8-methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H13N3O2/c1-19-11-7-4-5-9-12(11)16-13(17-14(9)18)10-6-2-3-8-15-10/h2-8,13,16H,1H3,(H,17,18) |
Clave InChI |
KUSLHQOACSFQGS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(NC2=O)C3=CC=CC=N3 |
Sinónimos |
4(1H)-Quinazolinone, 2,3-dihydro-8-methoxy-2-(2-pyridyl)- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















